Cas no 108975-37-7 (2-Naphthalenol,1-[(2-methyl-1-piperidinyl)methyl]-)
108975-37-7 structure
Product Name:2-Naphthalenol,1-[(2-methyl-1-piperidinyl)methyl]-
Numero CAS:108975-37-7
MF:C17H21NO
MW:255.354744672775
CID:146706
PubChem ID:60281
Update Time:2025-04-19
2-Naphthalenol,1-[(2-methyl-1-piperidinyl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Naphthalenol,1-[(2-methyl-1-piperidinyl)methyl]-
- 1-[(2-methylpiperidin-1-yl)methyl]naphthalen-2-ol
- 1-(2-Methyl-piperidinomethyl)-[2]naphthol
- 1-(2'-Methylpiperidinomethyl)-2-naphthol
- 1-[(2-methylpiperidyl)methyl]naphthalen-2-ol
- 2-NAPHTHOL, 1-((2-METHYLPIPERIDINO)METHYL)-
- AC1L1SXH
- BRN 0201592
- Oprea1_246500
- Oprea1_315803
- Ro 3-0540
- STOCK2S-87048
- DTXSID50910943
- 4-20-00-01478 (Beilstein Handbook Reference)
- AKOS000273161
- MFCD01712273
- AB00085190-01
- 1-[(2-methyl-1-piperidinyl)methyl]-2-naphthol
- 1-((2-Methylpiperidin-1-yl)methyl)naphthalen-2-ol
- AE-641/40792732
- 108975-37-7
- WAY-301568
- AKOS016040458
-
- Inchi: 1S/C17H21NO/c1-13-6-4-5-11-18(13)12-16-15-8-3-2-7-14(15)9-10-17(16)19/h2-3,7-10,13,19H,4-6,11-12H2,1H3
- Chiave InChI: ATMYDQFRTXWKCF-UHFFFAOYSA-N
- Sorrisi: OC1C=CC2C=CC=CC=2C=1CN1CCCCC1C
Proprietà calcolate
- Massa esatta: 255.16243
- Massa monoisotopica: 255.162314
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 293
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 23.5
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.118
- Punto di ebollizione: 398.5°C at 760 mmHg
- Punto di infiammabilità: 195°C
- Indice di rifrazione: 1.62
- PSA: 23.47
- LogP: 3.85770
2-Naphthalenol,1-[(2-methyl-1-piperidinyl)methyl]- Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
108975-37-7 (2-Naphthalenol,1-[(2-methyl-1-piperidinyl)methyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso